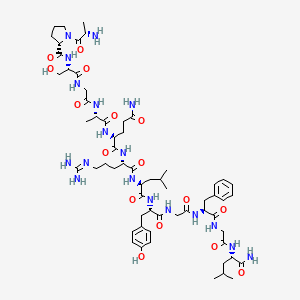

Allatostatin 1

Description

inhibits juvenile hormone synthesis; from reproductively active females

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFHXYVWUEZIJ-LRHNFOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94N18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153897 | |

| Record name | Allatostatin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110119-33-0, 123209-95-0 | |

| Record name | Allatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110119330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allatostatin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123209950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allatostatin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Allatostatin-A Action in Juvenile Hormone Inhibition

Abstract

Allatostatins (ASTs) are a critical family of neuropeptides that regulate a wide array of physiological processes in insects. Among them, Allatostatin-A (AST-A) is a potent inhibitor of Juvenile Hormone (JH) biosynthesis in many insect species. JH is a key regulator of development, reproduction, and behavior, making the AST-A signaling pathway a prime target for the development of novel insecticides. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning AST-A's inhibitory action on JH synthesis. We will dissect the signaling cascade from receptor binding to the downstream effects on the JH biosynthetic pathway, detail established experimental protocols for its study, and present quantitative data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Allatostatin-A System

Allatostatins are pleiotropic neuropeptides, with one of their primary functions in many insect species being the inhibition of juvenile hormone synthesis by the corpora allata (CA), the endocrine glands responsible for JH production.[1][2] There are three main types of allatostatins: A, B, and C.[1][3] This guide will focus on Allatostatin-A (AST-A), which are characterized by a C-terminal Y/FXFGL-amide motif.[3]

The inhibitory action of AST-A on JH biosynthesis is a rapid and reversible process, allowing for precise temporal control of JH titers.[1][2] This regulation is crucial for coordinating developmental transitions, such as metamorphosis, and reproductive maturation.[4] AST-A peptides are released from neurons that innervate the corpora allata, where they act directly on the gland's cells.[5]

The Allatostatin-A Signaling Cascade

The inhibitory effect of AST-A on JH synthesis is initiated by its binding to a specific G-protein coupled receptor (GPCR) on the surface of corpora allata cells.[2][3] This binding event triggers a conformational change in the receptor, leading to the activation of an intracellular signaling cascade that ultimately culminates in the suppression of JH biosynthesis.

Receptor Binding and G-Protein Activation

The AST-A receptor (AST-AR) is a member of the rhodopsin-like GPCR superfamily.[6] In many insects, there are two subtypes of the AST-A receptor, often designated as AST-AR1 and AST-AR2.[3][7] Upon binding of AST-A, the receptor couples to an inhibitory G-protein of the Gαi/o subtype.[8] This interaction facilitates the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the βγ subunits and initiating downstream signaling events.[8]

Caption: AST-A-mediated modulation of second messengers.

Molecular Mechanisms of Juvenile Hormone Biosynthesis Inhibition

The ultimate effect of the AST-A signaling cascade is the inhibition of one or more key enzymes in the JH biosynthetic pathway. This pathway is a multi-step process that converts acetyl-CoA into the final JH molecule.

[9]While the exact molecular targets can vary between insect species, research suggests that AST-A signaling primarily impacts the early stages of the JH biosynthetic pathway. In the cockroach, for instance, AST-A is thought to inhibit the transfer of 2-carbon units from the mitochondria to the cytoplasm and/or the enzyme ATP-citrate lyase. T[10]his would effectively reduce the pool of acetyl-CoA available for JH synthesis.

Furthermore, studies have shown that knockdown of the AST-A receptor can lead to increased expression of key JH biosynthetic genes, such as juvenile hormone acid O-methyltransferase (JHAMT), which catalyzes one of the final steps in the pathway. T[11][12]his suggests that AST-A signaling can also exert its inhibitory effects at the level of gene transcription, although the precise transcription factors involved are yet to be fully elucidated.

Experimental Methodologies for Studying AST-A Action

Elucidating the mechanism of AST-A action requires a combination of biochemical, molecular, and physiological assays. Below are protocols for key experiments in this field.

In Vitro Radiochemical Assay for JH Biosynthesis

This assay directly measures the rate of JH synthesis by isolated corpora allata and is the gold standard for assessing the inhibitory effects of AST-A.

Principle: Corpora allata are incubated in a medium containing a radiolabeled precursor, typically L-[methyl-3H]methionine. The radiolabeled methyl group is incorporated into the JH molecule. The amount of radiolabeled JH produced is then quantified by liquid scintillation counting after extraction and separation by chromatography.

-

Dissection: Dissect corpora allata from the insect of interest in a suitable physiological saline.

-

Incubation: Transfer the corpora allata to a culture medium (e.g., Grace's insect medium) containing L-[methyl-3H]methionine and the desired concentration of AST-A peptide (or a vehicle control). 3[13]. Extraction: After incubation (typically 2-4 hours), stop the reaction and extract the lipophilic JH from the aqueous medium using an organic solvent like hexane.

-

Separation: Separate the radiolabeled JH from the unincorporated precursor and any metabolites using high-performance liquid chromatography (HPLC). 5[14]. Quantification: Collect the fraction corresponding to JH and quantify the radioactivity using a liquid scintillation counter.

-

Analysis: Compare the amount of JH synthesized in the presence of AST-A to the control to determine the percentage of inhibition.

Quantitative PCR (qPCR) for JH Biosynthetic Gene Expression

This technique is used to determine if AST-A affects the transcription of genes encoding key enzymes in the JH biosynthetic pathway.

Principle: RNA is extracted from corpora allata that have been treated with AST-A. The RNA is then reverse-transcribed into complementary DNA (cDNA), which is used as a template for qPCR. The abundance of specific gene transcripts is quantified using fluorescent probes or dyes.

Protocol:

-

Treatment and Dissection: Treat insects with AST-A (e.g., by injection) or incubate isolated corpora allata with the peptide.

-

RNA Extraction: Dissect the corpora allata and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using primers specific for the JH biosynthetic genes of interest (e.g., JHAMT, farnesyl pyrophosphate synthase). I[9]nclude a reference gene (e.g., actin) for normalization.

-

Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in AST-A treated samples compared to controls.

Quantitative Data on AST-A Inhibition

The inhibitory potency of AST-A peptides can be quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the peptide required to inhibit JH synthesis by 50%.

| Peptide | Insect Species | IC50 (M) | Reference |

| Allatostatin 1 | Diploptera punctata | 10-9 | |

| Allatostatin 2 | Diploptera punctata | 10-8 | |

| Allatostatin 4 | Diploptera punctata | 10-8 | |

| Allatostatin 3 | Diploptera punctata | 7 x 10-7 |

Table 1: Inhibitory concentrations of various allatostatin peptides on juvenile hormone synthesis in the cockroach Diploptera punctata.

Summary and Future Directions

The Allatostatin-A signaling pathway represents a crucial regulatory mechanism for controlling juvenile hormone biosynthesis in many insects. The binding of AST-A to its G-protein coupled receptor on corpora allata cells initiates an intracellular cascade involving the inhibition of adenylyl cyclase, a reduction in cAMP levels, and modulation of intracellular calcium. This ultimately leads to the suppression of key enzymes in the JH biosynthetic pathway, both through direct enzymatic inhibition and potentially through transcriptional regulation.

While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The precise molecular targets of the AST-A signaling cascade within the JH biosynthetic pathway need to be definitively identified across a broader range of insect species. Furthermore, the downstream effectors that link the second messenger signaling to the regulation of biosynthetic enzyme activity and gene expression remain to be fully characterized. A deeper understanding of these intricate molecular mechanisms will be invaluable for the development of highly specific and effective insect control agents.

References

-

Structural and functional characterization of allatostatin receptor type-C of Thaumetopoea pityocampa revealed the importance of Q2716.55 residue in G protein-dependent activation pathway. (2020). bioRxiv. [Link]

-

Stay, B., & Tobe, S. S. (2007). The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. Annual review of entomology, 52, 277-299. [Link]

-

Neupert, S., Fusca, D., & Predel, R. (2022). Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family. Frontiers in Neuroscience, 16, 912425. [Link]

-

Neupert, S., Fusca, D., & Predel, R. (2022). Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family. Frontiers in Neuroscience, 16. [Link]

-

Allatostatin. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Woodhead, A. P., Stay, B., Seidel, S. L., Khan, M. A., & Tobe, S. S. (1989). Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences of the United States of America, 86(15), 5997–6001. [Link]

-

Li, S., Zhang, Q. R., & Tobe, S. S. (2003). Biochemical, molecular, and functional characterization of PISCF-allatostatin, a regulator of juvenile hormone biosynthesis in the mosquito Aedes aegypti. The Journal of biological chemistry, 278(44), 43336–43346. [Link]

-

Allatostatin A. (n.d.). Society for Developmental Biology. Retrieved February 7, 2026, from [Link]

-

Stay, B., & Tobe, S. S. (2007). The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. Annual Review of Entomology, 52, 277-299. [Link]

-

Neupert, S., Fusca, D., & Predel, R. (2022). Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family. Frontiers in Neuroscience, 16, 912425. [Link]

-

Bomtorin, A. D., Mackert, A., Rosa, G. C., Moda, L. M., Martins, J. R., Bitondi, M. M., ... & Simões, Z. L. (2014). Juvenile hormone biosynthesis gene expression in the corpora allata of honey bee (Apis mellifera L.) female castes. PloS one, 9(1), e86923. [Link]

-

Stay, B., Woodhead, A. P., & Tobe, S. S. (1994). Role of allatostatins in the regulation of juvenile hormone synthesis. Advances in experimental medicine and biology, 336, 165–176. [Link]

-

Hofer, A. M. (2012). Interactions between calcium and cAMP signaling. Current medicinal chemistry, 19(33), 5768–5773. [Link]

-

Wang, K., Guo, Y., Zhang, S., Liu, Y., & Li, G. (2022). Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi. Insects, 13(3), 263. [Link]

-

Rachinsky, A., & Tobe, S. S. (1990). In vitro biosynthesis of juvenile hormone in larval honey bees: comparison of six media. Journal of insect physiology, 36(11), 831-836. [Link]

-

Unsal, C., Dehri, I., Birgul, N., & Gurevin, C. (2021). Structural and Functional Characterization of Allatostatin Receptor Type-C of Thaumetopoea pityocampa, a Potential Target for Next-Generation Pest Control Agents. Journal of chemical information and modeling, 61(2), 896–910. [Link]

-

Hofer, A. M. (2012). Interactions between calcium and cAMP signaling. Current medicinal chemistry, 19(33), 5768-5773. [Link]

-

Rivera-Perez, C., Nouzova, M., Clifton, M. E., Garcia, G., Le, T., & Noriega, F. G. (2020). Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology. International journal of molecular sciences, 21(23), 9208. [Link]

-

Wang, K., Guo, Y., Zhang, S., Liu, Y., & Li, G. (2022). Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi. Insects, 13(3), 263. [Link]

-

Kreienkamp, H. J., Larusson, H. J., Witte, I., Roeder, T., Birgül, N., Honck, H. H., ... & Richter, D. (2001). Structural, functional, and evolutionary characterization of novel members of the allatostatin receptor family from insects. The Journal of biological chemistry, 276(15), 11421–11427. [Link]

-

Rachinsky, A., & Tobe, S. S. (1990). In vitro biosynthesis of juvenile hormone in larval honey bees: Comparison of six media. Journal of Insect Physiology, 36(11), 831-836. [Link]

-

Luo, W., & Sehgal, A. (2021). The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis. Proceedings of the National Academy of Sciences of the United States of America, 118(4), e2013735118. [Link]

-

Zhang, Y., Zhang, T., Zhang, S., Liu, T., & Wang, S. (2023). Sublethal concentrations of lambda-cyhalothrin induce reproductive toxicity by upregulating allatostatin C in Chrysoperla sinica. Entomologia Generalis, 43(4), 629-641. [Link]

-

Luo, W., & Sehgal, A. (2021). The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis. Proceedings of the National Academy of Sciences, 118(4). [Link]

-

Wen, D., Liu, Y., & Li, S. (2021). Juvenile Hormone Studies in Drosophila melanogaster. Frontiers in Physiology, 12, 698226. [Link]

-

Ahuja, M., & Muallem, S. (2014). cAMP and Ca2+ signaling in secretory epithelia: crosstalk and synergism. Cell calcium, 55(6), 325–333. [Link]

-

Borovsky, D., & Carlson, D. A. (1992). In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae). Journal of medical entomology, 29(2), 318–324. [Link]

-

Lindström, M. E., The, M. H., Tran, T. T., Uhlén, M., & Idevall-Hagren, O. (2025). Somatostatin triggers local cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function. Communications biology, 8(1), 383. [Link]

-

Model for the cross-talk between calcium and cAMP signalling during sensing of melatonin by Plasmodium falciparum trophozoites. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

- 1. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allatostatin - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 5. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sdbonline.org [sdbonline.org]

- 8. Structural and functional characterization of allatostatin receptor type-C of Thaumetopoea pityocampa revealed the importance of Q2716.55 residue in G protein-dependent activation pathway | bioRxiv [biorxiv.org]

- 9. Juvenile Hormone Biosynthesis Gene Expression in the corpora allata of Honey Bee (Apis mellifera L.) Female Castes | PLOS One [journals.plos.org]

- 10. Biochemical, Molecular, and Functional Characterization of PISCF-Allatostatin, a Regulator of Juvenile Hormone Biosynthesis in the Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro biosynthesis of juvenile hormone in larval honey bees: comparison of six media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of Allatostatin-A Across Insect Species

Abstract

Allatostatin-A (AST-A), a pleiotropic neuropeptide, represents a fascinating case study in evolutionary conservation and functional divergence within the insect class. Initially identified for its role in regulating juvenile hormone synthesis in select species, its true significance lies in its deeply conserved role as a critical modulator of feeding, digestion, and metabolic homeostasis. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the evolutionary conservation of the AST-A signaling system. We will delve into the conserved structural motifs of the peptide, the evolutionary lineage of its receptors, and the functional implications of this conservation. Furthermore, this guide will provide detailed, field-proven methodologies for the investigation of this neuropeptide system, empowering researchers to explore its potential as a target for novel insect control strategies and to further unravel its complex physiological roles.

Introduction: Beyond a Name - The Multifaceted Role of Allatostatin-A

Allatostatins are a functionally diverse group of neuropeptides in insects, and the AST-A family is arguably one of the most extensively studied.[1][2] First isolated from the cockroach Diploptera punctata, AST-A peptides are characterized by a highly conserved C-terminal amino acid motif: Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 (where Xaa is any amino acid).[1] While the "allatostatin" nomenclature suggests a primary role in inhibiting juvenile hormone (JH) production, this function is not universally conserved across all insect orders.[3][4] In fact, the allatostatic effect of AST-A appears to be largely restricted to hemimetabolous insects like cockroaches and crickets.[4]

The true evolutionary significance of AST-A lies in its deeply rooted functions as a brain-gut peptide that orchestrates a suite of physiological processes related to feeding and metabolism.[2][5] Across a vast array of insect species, AST-A signaling is consistently implicated in the inhibition of food intake, modulation of gut motility, and the regulation of digestive enzyme release.[4][5][6] This conserved functionality underscores its potential as a target for the development of broad-spectrum insect control agents.[7]

This guide will provide a technical exploration of the AST-A system's evolutionary conservation, from its molecular architecture to its physiological outputs. We will also present a series of robust experimental protocols to facilitate further research in this exciting field.

The Molecular Cornerstone: Conservation of the AST-A Peptide and its Receptor

The remarkable functional conservation of the AST-A signaling pathway is built upon a foundation of molecular conservation at both the ligand and receptor levels.

The AST-A Peptide: A Conserved C-Terminal Motif

The AST-A prohormone gives rise to multiple mature peptides through proteolytic cleavage.[6] While the full-length sequences of these peptides can vary between species, the C-terminal pentapeptide motif, -YXFGLamide, is a hallmark of this family and is crucial for receptor binding and activation.[1]

To illustrate this conservation, Table 1 presents a selection of AST-A peptide sequences from diverse insect orders.

Table 1: Representative Allatostatin-A Peptide Sequences Across Insect Orders

| Insect Order | Species | Peptide Sequence |

| Blattodea | Diploptera punctata | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ |

| Orthoptera | Gryllus bimaculatus | Gly-Pro-Ala-Gln-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ |

| Diptera | Drosophila melanogaster | Ser-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH₂ |

| Lepidoptera | Bombyx mori | Ala-Arg-Ser-Tyr-Ser-Phe-Gly-Leu-NH₂ |

| Hymenoptera | Apis mellifera | Ala-Pro-Gln-Met-Tyr-Phe-Phe-Gly-Leu-NH₂ |

| Coleoptera | Tribolium castaneum | Gly-Ala-Pro-Tyr-Ser-Phe-Gly-Leu-NH₂ |

| Hemiptera | Acyrthosiphon pisum | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ |

Note: The conserved C-terminal motif is highlighted in bold.

The striking conservation of this C-terminal motif across hundreds of millions of years of insect evolution strongly suggests a critical and immutable role in receptor interaction.

The Allatostatin-A Receptor: An Ancient Lineage

The actions of AST-A peptides are mediated by G protein-coupled receptors (GPCRs), specifically the Allatostatin-A receptors (AST-ARs).[6] Phylogenetic analyses have revealed that these receptors are evolutionarily related to the vertebrate galanin and somatostatin receptors, highlighting a deep ancestral origin of this signaling system.[2]

Most insect orders possess a single AST-AR gene. However, a gene duplication event in the lineage leading to Diptera resulted in two distinct AST-ARs in species like mosquitoes and fruit flies.[8][9] This duplication has, in some cases, led to a divergence in receptor sensitivity and potentially function.[8]

The conservation of AST-ARs at the sequence level is also notable. Table 2 provides a summary of the percentage identity of AST-ARs from various insect species, demonstrating the high degree of similarity, particularly within the transmembrane domains that are critical for ligand binding and signal transduction.

Table 2: Percentage Identity of Allatostatin-A Receptors (AST-ARs) Across Insect Species

| Receptor | D. melanogaster DAR-1 | B. mori BAR | D. punctata AstR | A. aegypti GPRALS1 | T. castaneum TC009028 |

| D. melanogaster DAR-1 | 100% | 59% | 59% | 63% | 58% |

| B. mori BAR | 59% | 100% | 64% | 68% | 62% |

| D. punctata AstR | 59% | 64% | 100% | 60% | 65% |

| A. aegypti GPRALS1 | 63% | 68% | 60% | 100% | 61% |

| T. castaneum TC009028 | 58% | 62% | 65% | 61% | 100% |

Data compiled from publicly available sequence information.

This structural conservation at the receptor level provides the molecular basis for the conserved physiological functions of AST-A across the insect class.

Functional Conservation: A Unified Role in Physiology

The evolutionary conservation of the AST-A ligand and receptor translates into a remarkably conserved suite of physiological functions, primarily centered on the regulation of feeding and digestion.

Inhibition of Food Intake: A Core Function

A primary and deeply conserved role of AST-A is the suppression of feeding behavior.[4] In vivo administration of AST-A has been shown to reduce food consumption in a wide range of insects, including cockroaches, crickets, and fruit flies.[4] This anorexigenic effect is a key component of satiety signaling, helping to terminate feeding when sufficient nutrients have been ingested.

Modulation of Gut Motility and Enzyme Secretion

Beyond its effects on feeding behavior, AST-A plays a crucial role in the digestive process itself. It acts as a myoinhibitory peptide, reducing the contractions of the gut musculature.[5] This slowing of gut transit time is thought to enhance the efficiency of nutrient absorption. Furthermore, AST-A has been shown to modulate the release of digestive enzymes in the midgut, further contributing to the coordinated regulation of digestion.[10]

The following diagram illustrates the conserved signaling pathway and physiological functions of AST-A in insects.

Caption: Conserved AST-A signaling pathway in insects.

Methodologies for Studying AST-A Conservation

To facilitate further research into the evolutionary conservation and functional roles of AST-A, this section provides detailed, step-by-step protocols for key experimental workflows.

Workflow for Identifying and Characterizing AST-A and its Receptor

The following diagram outlines a comprehensive workflow for the identification and characterization of the AST-A signaling system in a target insect species.

Caption: Experimental workflow for AST-A system analysis.

Detailed Experimental Protocols

This protocol is optimized for the extraction of neuropeptides from insect brains or guts.

-

Tissue Dissection: Dissect the target tissue (e.g., brain, midgut) in ice-cold insect saline.

-

Homogenization: Immediately transfer the tissue to a microcentrifuge tube containing 200 µL of acidified acetone (acetone:water:hydrochloric acid, 40:6:1, v/v/v). Homogenize the tissue using a micro-pestle.

-

Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides.

-

Drying: Dry the supernatant using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for downstream analysis (e.g., 0.1% formic acid for mass spectrometry).

This protocol outlines the steps for analyzing the evolutionary relationships of AST-A peptides and receptors.

-

Sequence Retrieval: Obtain AST-A and AST-AR protein sequences from the National Center for Biotechnology Information (NCBI) database.

-

Multiple Sequence Alignment: Perform a multiple sequence alignment using software such as Clustal Omega or MUSCLE to identify conserved domains.

-

Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using software like MEGA (Molecular Evolutionary Genetics Analysis). The maximum likelihood or neighbor-joining methods are commonly used.

-

Tree Visualization and Interpretation: Visualize the phylogenetic tree to infer evolutionary relationships between the sequences from different insect species.

This protocol describes the functional characterization of AST-ARs in a heterologous cell system.

-

Gene Cloning: Clone the full-length coding sequence of the target AST-AR into a mammalian expression vector (e.g., pcDNA3.1).

-

Cell Transfection: Transfect a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) with the expression vector.

-

Cell Culture: Culture the transfected cells under appropriate conditions to allow for receptor expression.

-

Functional Assay (Calcium Imaging):

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with varying concentrations of synthetic AST-A peptides.

-

Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.

-

Determine the EC50 value to quantify the receptor's sensitivity to the ligand.

-

This protocol details the use of RNAi to study the in vivo function of AST-A signaling.

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a unique region of the target AST-A or AST-AR gene using a commercial in vitro transcription kit.

-

dsRNA Injection: Inject the dsRNA into the hemocoel of the target insect at an appropriate life stage (e.g., late-instar larva or adult). Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).

-

Gene Knockdown Verification: After an appropriate incubation period (typically 3-5 days), extract RNA from the target tissue and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene expression.

-

Phenotypic Analysis: Analyze the phenotypic consequences of gene knockdown. For AST-A or AST-AR knockdown, this would typically involve behavioral assays such as the CAFE (Capillary Feeder) assay to measure food intake.

Implications for Drug Development and Future Research

The high degree of conservation in the AST-A signaling system across a wide range of insect species makes it an attractive target for the development of novel, broad-spectrum insecticides. Targeting a conserved physiological pathway is a promising strategy to overcome the challenges of insecticide resistance that plague many current chemical control methods.

Future research should focus on:

-

High-throughput screening for small molecule agonists or antagonists of the AST-AR.

-

Structural biology studies to elucidate the precise interactions between AST-A peptides and their receptors, which can inform rational drug design.

-

Investigating the functional divergence of the duplicated AST-ARs in Diptera to understand the evolution of neuropeptide signaling.

-

Exploring the role of AST-A in a wider range of insect species, particularly in agricultural pests and disease vectors.

Conclusion

The Allatostatin-A signaling system stands as a testament to the power of evolutionary conservation. Its enduring role in the fundamental processes of feeding and digestion across the vast and diverse insect class highlights its critical importance for insect survival. The technical guidance and methodologies provided herein are intended to empower the scientific community to further explore this fascinating neuropeptide system, paving the way for a deeper understanding of insect physiology and the development of innovative and sustainable insect management strategies.

References

-

Christ, P., Hill, S. R., Schachtner, J., Hauser, F., & Ignell, R. (2017). Functional characterization of the dual allatostatin-A receptors in mosquitoes. Peptides, 99, 44-55. [Link]

-

Allatostatin. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Chen, J., Reiher, W., Hermann-Luibl, C., Sellami, A., Cognigni, P., Kondo, S., ... & Wegener, C. (2016). Allatostatin A signalling in Drosophila regulates feeding and sleep and is modulated by PDF. PLoS genetics, 12(9), e1006346. [Link]

-

Chen, J., Reiher, W., Hermann-Luibl, C., Sellami, A., Cognigni, P., Kondo, S., ... & Wegener, C. (2016). Allatostatin A signalling in Drosophila regulates feeding and sleep and is modulated by PDF. PLoS genetics, 12(9), e1006346. [Link]

-

Lenz, C., Williamson, M., Hansen, G. N., Grimmelikhuijzen, C. J., & Söderberg, L. (2001). Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells. Peptides, 22(2), 235-243. [Link]

-

Bang, S., & Nässel, D. R. (2002). Immunocytochemical analysis of putative allatostatin receptor (DAR-2) distribution in the CNS of larval Drosophila melanogaster. Journal of Comparative Neurology, 454(4), 437-448. [Link]

-

Audsley, N., & Weaver, R. J. (2009). Allatostatin A signalling: progress and new challenges from a paradigmatic pleiotropic invertebrate neuropeptide family. Frontiers in endocrinology, 9, 783. [Link]

-

Hergarden, A. C., Tayler, T. D., & Anderson, D. J. (2012). Allatostatin-A neurons inhibit feeding behavior in adult Drosophila. Proceedings of the National Academy of Sciences, 109(10), 3967-3972. [Link]

-

Roca, C., Titos, E., & Maestro, J. L. (2021). Evolution and potential function in molluscs of neuropeptide and receptor homologues of the insect allatostatins. Frontiers in Endocrinology, 12, 725022. [Link]

-

Audsley, N., & Weaver, R. J. (2009). Allatostatin A signalling: progress and new challenges from a paradigmatic pleiotropic invertebrate neuropeptide family. Frontiers in endocrinology, 9, 783. [Link]

-

Zhang, J., Chen, S., & Li, G. (2021). A possible role of allatostatin C in inhibiting ecdysone biosynthesis revealed in the mud crab Scylla paramamosain. Frontiers in Marine Science, 8, 725022. [Link]

-

Li, Y., Zhang, J., & Wang, J. (2022). Functional characterization of allatostatin C (PISCF/AST) and juvenile hormone acid O-methyltransferase in Dendroctonus armandi. International Journal of Molecular Sciences, 23(5), 2785. [Link]

-

Şahbaz, A., & Lyison, C. (2024). Discovering allatostatin type-C receptor specific agonists. Communications Biology, 7(1), 543. [Link]

-

Gäde, G., & Marco, H. G. (2022). The adipokinetic peptides of Hemiptera: structure, function, and evolutionary trends. Frontiers in insect science, 2, 891615. [Link]

-

Christ, P., Hill, S. R., Schachtner, J., Hauser, F., & Ignell, R. (2017). Functional characterization of the dual allatostatin-A receptors in mosquitoes. Peptides, 99, 44-55. [Link]

-

Avila, L. A., & Hunter, W. B. (2020). Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri. In RNAi Strategies for Pest Management (pp. 141-154). Springer, Cham. [Link]

-

Veenstra, J. A. (2020). Coleoptera genome and transcriptome sequences reveal numerous differences in neuropeptide signaling between species. PeerJ, 8, e8892. [Link]

-

Christiaens, O., Whyard, S., Vélez, A. M., & Smagghe, G. (2020). Double-stranded RNA technology to control insect pests: Current status and challenges. Frontiers in plant science, 11, 451. [Link]

-

N-C., & T., F. (2025). Optimizing dsRNA sequences for RNAi in pest control and research with the dsRIP Web-Platform. bioRxiv. [Link]

-

Gäde, G., & Marco, H. G. (2022). The adipokinetic peptides of Hemiptera: structure, function, and evolutionary trends. Frontiers in insect science, 2, 891615. [Link]

-

Etebari, K., & Asgari, S. (2016). Optimization of double-stranded RNAi intrathoracic injection method in Aedes aegypti. Journal of visualized experiments: JoVE, (111). [Link]

-

Hammell, C. M., & Hannon, G. J. (2013). Inducing RNAi in Caenorhabditis elegans by injection of dsRNA. Cold Spring Harbor protocols, 2013(1), pdb-prot086306. [Link]

-

'Insect Orders' group. (n.d.). In Amateur Entomologists' Society. Retrieved February 7, 2026, from [Link]

Sources

- 1. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunocytochemical analysis of putative allatostatin receptor (DAR-2) distribution in the CNS of larval Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Allatostatin - Wikipedia [en.wikipedia.org]

- 8. sdbonline.org [sdbonline.org]

- 9. Functional characterization of the dual allatostatin-A receptors in mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]

Allatostatin-A Signaling in Insect Physiology: A Technical Guide to its Role in Gut Motility and Feeding Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division

Executive Summary

The Allatostatin-A (AST-A) neuropeptide family represents a cornerstone of insect physiology, exerting pleiotropic effects that are critical for survival and homeostasis. As brain-gut peptides, they form a crucial communication link between the central nervous system and the digestive tract. This technical guide provides an in-depth exploration of the dual role of AST-A: the direct inhibition of gut motility and the centrally-mediated suppression of feeding behavior. We will dissect the AST-A signaling pathway, from ligand-receptor interactions to downstream physiological effects. Furthermore, this document details robust, field-proven experimental protocols for quantifying the myoinhibitory and anti-feedant properties of AST-A, offering researchers a validated framework for investigation. By understanding the causality behind these mechanisms, this guide aims to empower researchers and drug development professionals to leverage the AST-A system as a potential target for novel insect control strategies.

Introduction to the Allatostatin-A System

Insects utilize a complex orchestra of neuropeptides to regulate their physiology and behavior. Among the most significant are the allatostatins, a super-family of peptides initially named for their ability to inhibit the synthesis of Juvenile Hormone (JH) in certain species[1][2]. This family is structurally diverse and categorized into three main types: Allatostatin-A (AST-A or FGLamide), Allatostatin-B (AST-B or MIP), and Allatostatin-C (AST-C or PISCF)[3][4]. While their roles are varied and often species-dependent, a set of core functions has emerged through decades of research.

This guide focuses specifically on Allatostatin-A , a family of peptides characterized by a conserved C-terminal tyrosine/phenylalanine-X-phenylalanine-glycine-leucine-amide (Y/FXFGL-NH2) motif[5]. AST-A peptides are now understood to be classic brain-gut peptides, with production sites in both the central nervous system (CNS) and in enteroendocrine cells (EECs) of the midgut[6][7]. This dual localization underscores their integrated function in coordinating an insect's internal state with its external actions. The primary and most conserved roles of AST-A signaling are the potent inhibition of visceral muscle contraction, particularly in the gut, and the profound suppression of feeding behavior[7][8][9]. Together, these actions position AST-A as a critical satiety signal, promoting a "digestive energy-saving state" that ensures efficient nutrient processing and prevents overconsumption[6][10].

The Allatostatin-A Signaling Cascade

The physiological effects of AST-A are mediated by a canonical G-protein coupled receptor (GPCR) signaling pathway. Understanding this cascade is fundamental to interpreting experimental results and designing targeted molecular tools.

AST-A Ligands and Receptors

AST-A peptides are derived from a single prepropeptide gene, which is cleaved to produce multiple active neuropeptides[3]. In Drosophila melanogaster, for example, this gene yields four distinct AST-A peptides[5].

These peptides exert their effects by binding to specific AST-A receptors (AstARs). These receptors are members of the rhodopsin-like GPCR family and are homologous to the galanin and somatostatin receptors found in vertebrates, highlighting a deep evolutionary conservation of this signaling system's architecture[7][10]. Many insect species, including Drosophila and various mosquitoes, possess two distinct AstAR subtypes (AstAR1 and AstAR2), which may have different binding affinities or downstream coupling, allowing for functional diversification[5][11].

Intracellular Signaling Pathway

Upon binding of an AST-A peptide, the AstAR undergoes a conformational change, activating its associated heterotrimeric G-protein. While the precise G-protein subtype (Gαi, Gαq, etc.) can vary, the inhibitory nature of AST-A on muscle and neuronal activity typically points towards a Gαi-mediated pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), leading to changes in the phosphorylation state of downstream ion channels and other effector proteins that ultimately cause muscle hyperpolarization or reduced neuronal excitability.

Physiological Role 1: Inhibition of Gut Motility

One of the most well-documented and conserved functions of AST-A is its myoinhibitory effect on the insect gut[5][8].

Mechanism of Myoinhibition

AST-A is released from two primary sources that target the gut musculature:

-

Enteric Neurons: Axons from the stomatogastric nervous system that innervate the foregut and hindgut release AST-A directly onto visceral muscles[5].

-

Enteroendocrine Cells (EECs): These specialized sensory cells within the midgut epithelium release AST-A in response to luminal contents and gut distention, acting as a paracrine signal[6][7].

This dual control system ensures that gut motility can be modulated by both central commands and local digestive status. Application of AST-A to isolated gut preparations consistently results in a dose-dependent decrease in the frequency and amplitude of spontaneous muscle contractions, and can lead to a complete cessation at high concentrations[8][12]. This effect is rapid and reversible[1].

Causality Insight: Why inhibit gut motility? The primary reason is to increase the transit time of food through the digestive tract. By slowing peristalsis, the insect ensures that digestive enzymes have sufficient time to act on the ingested meal and that the gut epithelium has adequate time to absorb the maximum amount of nutrients. This is a crucial component of the "energy-saving" digestive state promoted by AST-A[7].

Experimental Workflow: In Vitro Gut Motility Assay

This protocol provides a reliable method for quantifying the myoinhibitory effects of AST-A peptides or potential agonists/antagonists.

Step-by-Step Methodology:

-

Dissection: Anesthetize the insect (e.g., larval Manduca sexta or adult cockroach) on ice. Dissect the insect under a microscope in a chilled, oxygenated physiological saline (e.g., Grace's Insect Medium or a custom saline). The choice of saline is critical to maintain tissue viability.

-

Tissue Isolation: Carefully excise the desired gut region (foregut, midgut, or hindgut). The foregut and hindgut are often preferred as they exhibit more robust and regular spontaneous contractions[8].

-

Mounting: Transfer the isolated gut segment to a temperature-controlled organ bath chamber (e.g., 1-5 mL volume) continuously perfused with fresh, oxygenated saline. Secure one end of the tissue to a fixed hook and the other to an isometric force transducer using fine silk thread.

-

Equilibration & Baseline: Allow the tissue to equilibrate for 30-60 minutes until a stable pattern of spontaneous contractions is observed. Record this baseline activity for at least 10 minutes. This self-validating step ensures the tissue is healthy and provides the control against which all subsequent measurements are compared.

-

Peptide Application: Prepare serial dilutions of the AST-A peptide. Add the peptide to the organ bath in a cumulative fashion, starting with the lowest concentration. Allow the tissue to respond for 5-10 minutes at each concentration before adding the next.

-

Data Acquisition: Continuously record the muscle contractions using appropriate software.

-

Analysis: Measure the frequency (contractions per minute) and average amplitude of contractions for each peptide concentration. Express these values as a percentage of the initial baseline activity. Plot the percent inhibition against the log of the peptide concentration to generate a dose-response curve and calculate the EC50 (the concentration required to elicit 50% of the maximal inhibitory response).

Typical Quantitative Data:

| Peptide | Target Tissue | EC50 Value (nM) | Max Inhibition (%) |

| Manse-AS | Lacanobia oleracea Foregut | ~10 - 100 | 100%[12] |

| Dippu-AST 7 | Diploptera punctata Hindgut | 7.5 | 100% |

| Dro-AST-A1 | Drosophila Hindgut | ~20 | >90% |

Physiological Role 2: Regulation of Feeding Behavior

Beyond its peripheral effects on the gut, AST-A acts as a potent anti-feedant by directly modulating neural circuits in the CNS[13].

Central Control of Satiety

While the myoinhibitory action of AST-A can contribute to a feeling of fullness, studies in Drosophila have decisively shown that this is not the whole story. Genetically activating AST-A-expressing neurons in the brain of a starved fly causes a significant reduction in food intake, even without any changes to its metabolic state or energy reserves[14][15]. This demonstrates that AST-A signaling is likely a consequence of satiety, translating the internal metabolic state into a behavioral command: "stop eating"[15]. This neuropeptide acts to suppress the motivation to feed and can even promote aversion to food cues[15]. This central role solidifies AST-A's function as a key satiety signal in insects[9].

Causality Insight: Why have a central inhibitor? This provides a direct and rapid way to terminate a feeding bout once sufficient nutrients have been ingested, or even before, if the food quality is low. It decouples the decision to stop eating from the purely mechanical process of gut distention, allowing for more nuanced and anticipatory regulation of nutrient intake.

Experimental Workflow: In Vivo Feeding Assay (CAFE Assay)

The Capillary Feeder (CAFE) assay is a widely used method to precisely measure food consumption in small insects like Drosophila.

Step-by-Step Methodology:

-

Animal Preparation: Prepare experimental and control groups of insects. For pharmacological studies, this could be insects injected with an AST-A agonist versus a vehicle control. For genetic studies, this involves flies where AST-A neurons are selectively activated (e.g., using temperature-sensitive channels like TrpA1) versus genetic controls[6][10].

-

Assay Setup: House individual insects in vials or wells. Insert one or more calibrated glass microcapillaries (e.g., 5 µL) containing the liquid food source (e.g., 5% sucrose solution, often with a non-nutritive food dye for visualization).

-

Evaporation Control: A critical self-validating step is to include identical CAFE setups without any flies. The change in liquid volume in these capillaries measures evaporation, which must be subtracted from the measurements in the experimental vials.

-

Data Collection: At set time points (e.g., 2, 4, 8, 24 hours), measure the displacement of the liquid meniscus in each capillary.

-

Analysis: Calculate the net food intake for each insect by subtracting the average evaporation from the total volume consumed. Compare the food intake between the experimental group (e.g., with activated AST-A neurons) and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Typical Quantitative Data:

| Condition (Drosophila) | Mean Food Intake (µL / 24h) | % Change vs. Control |

| Control (Genetic background) | 1.2 ± 0.15 | - |

| AstA Neuron Activation | 0.5 ± 0.11 | -58%[7][15] |

| AST-A Peptide Injection | Varies by dose | Significant Reduction[13] |

Integrated View and Future Directions

The dual roles of Allatostatin-A in gut motility and feeding are not independent but are deeply intertwined components of a single, elegant regulatory system for energy homeostasis.

Following a meal, gut distention and nutrient detection trigger the release of AST-A from midgut EECs, which slows gut transit for efficient digestion. This same internal state of satiety is communicated to the brain, leading to the activation of central AST-A neurons. This central release then powerfully suppresses the motivation to continue feeding. This integrated system ensures that behavior (feeding) is tightly coupled with physiology (digestion).

The AST-A signaling system presents a compelling target for the development of next-generation insect control agents. Novel molecules that act as potent and stable agonists for the AstA receptor could function as effective anti-feedants, protecting agricultural crops by suppressing the appetite of pest insects[16]. This approach offers a high degree of specificity and a mode of action distinct from conventional neurotoxic insecticides. Continued research into the structural biology of the AstA receptors will be paramount in designing such molecules for targeted and sustainable pest management.

References

-

Stay, B., & Tobe, S. S. (2006). The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. Annual review of entomology, 52, 277-299. [Link]

-

Chen, J., et al. (2016). Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF. PLoS genetics, 12(9), e1006346. [Link]

-

Christ, P., et al. (2017). Functional characterization of the dual allatostatin-A receptors in mosquitoes. Peptides, 99, 44-55. [Link]

-

Hergarden, A. C., et al. (2012). Allatostatin-A neurons inhibit feeding behavior in adult Drosophila. Proceedings of the National Academy of Sciences of the United States of America, 109(10), 3967-3972. [Link]

-

Leyrer, M. L., et al. (2021). Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family. Frontiers in Neuroscience, 15, 781824. [Link]

-

Wikipedia contributors. (2023). Allatostatin. Wikipedia, The Free Encyclopedia. [Link]

-

Chen, J., et al. (2016). Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF. PLOS Genetics. [Link]

-

Hergarden, A. C., et al. (2012). Allatostatin-A neurons inhibit feeding behavior in adult Drosophila. PNAS. [Link]

-

Vanderveken, M., & O'Donnell, M. J. (2015). Allatostatin A-like immunoreactivity in the nervous system and gut of the larval midge Chironomus riparius: modulation of hindgut motility, rectal K+ transport and implications for exposure to salinity. Journal of Experimental Biology, 218(Pt 1), 116-126. [Link]

-

Zhang, H., et al. (2021). Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins. Frontiers in Endocrinology, 12, 730048. [Link]

-

Audsley, N., & Weaver, R. J. (2006). In vivo effects of Manduca sexta allatotropin and allatostatin on development and reproduction in the fall armyworm, Spodoptera frugiperda (Lepidoptera, Noctuidae). ResearchGate. [Link]

-

Wang, Y., et al. (2024). Transcriptome Analysis of the Brain and Gnathal Ganglion Reveals Feeding-Mediated Genes in Helicoverpa armigera Larvae. MDPI. [Link]

-

Zhang, T., et al. (2022). Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi. International Journal of Molecular Sciences, 23(5), 2689. [Link]

-

Hergarden, A. C., et al. (2012). Allatostatin-A neurons inhibit feeding behavior in adult Drosophila. Semantic Scholar. [Link]

-

Audsley, N., & Weaver, R. J. (2000). Interactions between allatostatins and allatotropin on spontaneous contractions of the foregut of larval Lacanobia oleracea. Peptides, 21(10), 1623-1629. [Link]

-

Stay, B., & Tobe, S. S. (2007). The Role of Allatostatins in Juvenile Hormone Synthesis in Insects and Crustaceans. Annual Reviews of Entomology. [Link]

Sources

- 1. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allatostatin - Wikipedia [en.wikipedia.org]

- 6. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. mdpi.com [mdpi.com]

- 10. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]

- 11. sdbonline.org [sdbonline.org]

- 12. Interactions between allatostatins and allatotropin on spontaneous contractions of the foregut of larval Lacanobia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: Allatostatin 1 (AstA) Gene Expression & Physiological Function During Larval Development

Executive Summary

This technical guide delineates the expression dynamics, molecular signaling, and physiological roles of the Allatostatin A (AstA) gene family during larval development. While originally named for their ability to inhibit Juvenile Hormone (JH) biosynthesis in specific insect orders (e.g., Dictyoptera), modern functional genomics in model organisms like Drosophila melanogaster reveals a more complex role. In dipteran larvae, AstA peptides act primarily as pleiotropic regulators of the "satiety state," coordinating the cessation of feeding, the induction of sleep, and the modulation of Insulin/IGF signaling (IIS) to balance growth with metabolic homeostasis.

Part 1: The Molecular Landscape

Gene Architecture and Peptide Processing

The "Allatostatin 1" designation typically refers to peptides derived from the AstA gene (FGL-amide family). It is crucial to distinguish these from Type-B (MIP) and Type-C (PISCF) allatostatins, which are encoded by distinct genes (AstB, AstC).

-

Gene: AstA (in D. melanogaster, located on Chromosome 3R).

-

Prepro-peptide: The gene encodes a prepro-protein that is cleaved by prohormone convertases (e.g., dPC2) into multiple active peptides (AstA-1, AstA-2, AstA-3, AstA-4).

-

Conserved Motif: The C-terminal pentapeptide -FGLSR-amide (or similar) is the functional core required for receptor binding.

Receptor Signaling Pathway

AstA peptides function as ligands for the AlstR/DAR family of G-Protein Coupled Receptors (GPCRs). In Drosophila, these are DAR-1 (high affinity) and DAR-2 .[1] These receptors are orthologous to the vertebrate Galanin receptors.[2]

Mechanism of Action:

The AstA/DAR axis is generally inhibitory. Upon ligand binding, the receptor couples with the G

Figure 1: The AstA Signaling Cascade. AstA binding triggers G

Part 2: Spatiotemporal Expression Atlas

In larvae (L1–L3 stages), AstA expression is highly stereotyped and segregated into two distinct physiological compartments: the Central Nervous System (CNS) and the Midgut.

CNS Expression (The Behavioral Switch)

In the larval brain, AstA is expressed in a limited set of neurons responsible for integrating nutritional state with behavior.

| Region | Cell Cluster | Function |

| Posterior Lateral Protocerebrum (PLP) | ~2-4 neurons per hemisphere | Integrates circadian signals (via PDF) and nutritional status to regulate sleep/wake cycles. |

| Subesophageal Zone (SEZ) | Specific interneurons | Acts as the primary feeding control center; AstA release here inhibits the motor programs for pharyngeal pumping (feeding). |

| Ventral Nerve Cord (VNC) | Abdominal ganglia neurons | Projects to the hindgut to regulate visceral muscle contractions and defecation. |

Gut Expression (The Metabolic Sensor)

AstA is a major marker for a sub-population of Enteroendocrine Cells (EECs) .

-

Localization: Restricted strictly to the Posterior Midgut (specifically the caudal region). It is notably absent from the anterior midgut (which is dominated by AstC and Orcokinin).

-

Cell Type: "Open-type" EECs. These cells have apical extensions reaching the gut lumen, allowing them to directly sense luminal nutrient content (specifically sugar/sucrose).[1]

-

Dynamics: Expression levels fluctuate with diet. High-sugar diets upregulate AstA secretion, signaling "satiety" to the organism.

Part 3: Physiological Implications

The Growth vs. Metamorphosis Trade-off

While AstA inhibits JH in some insects, in Drosophila larvae, its primary role in growth is mediated through the Insulin/IGF Signaling (IIS) pathway.

-

The Paradox: AstA inhibits feeding (anorexigenic). However, loss of AstA signaling results in reduced growth rates.[3]

-

The Resolution: AstA acts as a "Satiety/Digestion" signal.[4] Upon sufficient nutrient intake:

-

AstA inhibits further foraging (stops feeding).

-

AstA signaling on Insulin Producing Cells (IPCs) maintains basal DILP (Drosophila Insulin-Like Peptide) release, ensuring nutrients are converted to biomass (growth) rather than wasted in excessive foraging activity.

Interaction with Juvenile Hormone (JH)

In Drosophila, the direct inhibition of the Corpora Allata (CA) by AstA is less prominent than in basal insect orders. However, AstA neurons may indirectly modulate JH titers by influencing the timing of the "Critical Weight" checkpoint, a developmental milestone dependent on IIS status.

Part 4: Technical Workflow - Mapping AstA Expression

To validate AstA expression or test novel agonists, the following Whole-Mount Immunofluorescence Protocol is the gold standard for L3 larvae.

Reagents & Equipment[5]

-

Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

-

Blocking Buffer (PBTN): 1x PBS + 0.3% Triton X-100 + 5% Normal Goat Serum (NGS).

-

Primary Antibody: Rabbit anti-AstA (Custom or verified commercial, e.g., from Diploptera sequences which cross-react).

-

Secondary Antibody: Goat anti-Rabbit Alexa Fluor 488/568.

-

Mounting Media: Vectashield with DAPI.

Step-by-Step Protocol

Figure 2: Whole-Mount Immunofluorescence Workflow. Standardized pipeline for visualizing neuropeptides in larval tissues.

Critical Control Steps (Self-Validation):

-

Permeabilization Check: Neuropeptides are stored in dense core vesicles. Insufficient Triton X-100 (<0.3%) will result in weak signal.

-

Specificity Control: Perform a pre-adsorption control where the primary antibody is incubated with synthetic AstA peptide (10 µM) prior to tissue application. Signal should be abolished.

-

Tissue Integrity: For gut imaging, the midgut must be carefully cleared of food debris without tearing the delicate EEC layer.

Part 5: Drug Discovery Context

For professionals in agrochemistry or metabolic drug development, the AstA pathway represents a high-value target:

-

Next-Gen Insecticides: AstA receptors are GPCRs.[1][5] Small molecule agonists that hyper-activate this pathway could induce permanent "satiety/sleep," causing larvae to stop feeding and starve despite food availability. This is a "behavioral arrest" mechanism distinct from neurotoxic knockdown.

-

Metabolic Modulators: As a regulator of the Gut-Brain Axis, AstA analogs are being investigated for their ability to modulate nutrient absorption and lipid metabolism, offering insights into metabolic syndrome models.

References

-

Hentze, J. L., et al. (2015). The Neuropeptide Allatostatin A Regulates Metabolism and Feeding Decisions in Drosophila. Scientific Reports. Available at: [Link]

-

Veenstra, J. A. (2009). The peptides, mRNA, and genes of the allatostatins types A, B, and C in Drosophila melanogaster. Journal of Insect Physiology. Available at: [Link]

-

Chen, J., et al. (2016). A Systematic Analysis of Drosophila Regulatory Peptide Expression in Enteroendocrine Cells. Developmental Biology. Available at: [Link]

-

Deveci, D., et al. (2019). Allatostatin A signaling in Drosophila regulates feeding and sleep and is modulated by PDF. PLOS Genetics. Available at: [Link]

-

Larsen, M. J., et al. (2001). The Drosophila allatostatin receptor (DAR-I) is a G protein-coupled receptor signaling through Gi/Go. Biochemical and Biophysical Research Communications. Available at: [Link]

Sources

- 1. sdbonline.org [sdbonline.org]

- 2. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]

- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Allatostatin-A Signaling in Insect Ion and Water Homeostasis: A Focus on the Alimentary Canal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatin-A (AstA) is a pleiotropic neuropeptide family integral to the regulation of numerous physiological processes in insects, including feeding behavior, growth, and gut motility.[1][2] The precise maintenance of ion and water balance is paramount for insect survival, enabling them to thrive in diverse and often harsh environments. This homeostasis is managed by a complex excretory system composed primarily of the Malpighian tubules, which produce primary urine, and the alimentary canal (midgut and hindgut), where extensive modification of this fluid occurs.[3] While the hormonal control of Malpighian tubule function by diuretic and anti-diuretic peptides is well-documented, the role of other neuropeptides in the broader context of osmoregulation is an area of active investigation.[3][4] This guide provides a comprehensive technical overview of the current understanding of Allatostatin-A's role in modulating ion transport within the insect excretory system. Critically, it will clarify the current scientific consensus that AstA does not directly regulate Malpighian tubule function, but rather exerts its influence on ion transport within the midgut and hindgut.[1] This distinction is vital for the accurate design of experiments and the development of targeted strategies for pest management.

Part 1: The Molecular Machinery of Ion Transport in the Insect Excretory System

A foundational understanding of the key ion transport mechanisms in the insect excretory system is essential to appreciate the modulatory role of neuropeptides like Allatostatin-A.

Malpighian Tubules: The Primary Site of Urine Formation

Insect Malpighian tubules are the functional equivalent of the vertebrate kidney, responsible for the initial formation of urine from the hemolymph.[3] This process is not driven by pressure filtration but by active ion transport into the tubule lumen. The tubule epithelium is composed of two main cell types: the larger principal cells and the smaller stellate cells.[5]

-

Principal Cells: These cells are the primary drivers of cation transport. The apical membrane of principal cells is rich in V-type H+-ATPases , which pump protons into the tubule lumen, creating a steep electrochemical gradient.[6] This proton motive force energizes cation/H+ antiporters that mediate the secondary active transport of Na+ and K+ into the lumen.[6] The basolateral membrane is responsible for ion uptake from the hemolymph, a process in which the Na+/K+-ATPase is also implicated.[7]

-

Stellate Cells: These cells are the primary route for chloride and water movement. They possess a high density of chloride channels on their apical membranes.[5] The secretion of Cl- into the lumen, driven by the electrochemical gradient established by the principal cells, neutralizes the positive charge from cation secretion. This movement of ions creates an osmotic gradient that drives water, primarily through aquaporins located on the stellate cells, into the tubule lumen.[5]

The secretion of primary urine is under tight hormonal control by diuretic hormones (DHs) like kinins and corticotropin-releasing factor (CRF)-related peptides, which typically increase secretion, and anti-diuretic hormones (ADHs) that inhibit this process.[3][8]

The Midgut and Hindgut: Sites of Ion and Water Modification

The primary urine produced by the Malpighian tubules is isosmotic to the hemolymph.[3] As this fluid passes through the midgut and hindgut, extensive and selective reabsorption of essential ions and water occurs, while waste products are further concentrated. These sections of the alimentary canal are also capable of secretion, playing a dynamic role in maintaining ion and water balance. The specific ion transport pathways in the midgut and hindgut are complex and vary between insect species and even along the length of the gut. However, they are critical sites for the fine-tuning of the final excretory product.

Part 2: Allatostatin-A Signaling: Receptors and Downstream Pathways

Allatostatin-A Peptides and Receptors

Allatostatin-A peptides are characterized by a conserved C-terminal motif, typically Y/FXFGL-amide.[9] In Drosophila melanogaster, four AstA peptides have been identified.[10] These peptides act via specific G-protein coupled receptors (GPCRs), with two main types identified in Drosophila, DAR-1 and DAR-2.[10] These receptors are homologous to mammalian galanin receptors, which are known to be involved in a variety of physiological processes.[10]

Intracellular Signaling Cascades

As GPCRs, AstA receptors are presumed to activate intracellular second messenger pathways upon ligand binding. While the precise signaling cascades mediating AstA's effects on ion transport are not fully elucidated, GPCRs commonly modulate levels of cyclic AMP (cAMP), cyclic GMP (cGMP), or intracellular calcium (Ca2+). These second messengers can then influence the activity of ion channels and transporters through protein kinases and other effector proteins. The pertussis toxin sensitivity observed in studies of DAR-1 and DAR-2 suggests coupling to Gi/o proteins, which typically inhibit adenylyl cyclase and reduce cAMP levels.

Part 3: Allatostatin-A's Role in Modulating Ion Transport in the Alimentary Canal

A critical aspect of understanding AstA's function in excretion is recognizing where in the system it exerts its effects.

Clarifying the Role of AstA in Malpighian Tubules: A Lack of Direct Evidence

Despite extensive research into the hormonal control of Malpighian tubules, current evidence indicates that Allatostatin-A does not directly regulate their fluid or ion secretion rates.[1] Studies on Drosophila have shown that while diuretic hormones have pronounced effects on tubule secretion, AstA does not appear to have a diuretic or anti-diuretic function at this level.[10] Furthermore, genetic knockdown of AstA in Drosophila did not produce any significant senescence-related phenotypes in the Malpighian tubules, unlike the effects observed in the midgut.[7] This suggests an absence of functional AstA receptors on Malpighian tubule cells. Therefore, when designing experiments to investigate the effects of AstA on insect osmoregulation, Malpighian tubules should be considered as a negative control tissue to demonstrate the specificity of AstA's action elsewhere in the excretory system.

The Primary Target: Modulation of Ion Transport in the Midgut and Hindgut

The primary targets for AstA in the context of ion and water balance are the midgut and hindgut.[1] AstA exerts complex, region-specific effects on ion transport, particularly potassium (K+).

-

In the anterior midgut of mosquitoes, AstA has been shown to decrease the transepithelial voltage, which diminishes overall ion transport.[1]

-

In Drosophila larvae, AstA's effects are more nuanced: it slightly increases K+ absorption in the anterior midgut while significantly decreasing K+ absorption in the middle midgut. In the ileum (a part of the hindgut), AstA induces K+ secretion into the lumen.[1]

-

In locusts, AstA decreases K+ absorption in the anterior ileum.[1]

This modulation of K+ transport is physiologically significant, particularly after feeding. A meal can introduce a substantial load of K+ and fluid into the insect's system. By regulating K+ transport in the midgut and hindgut, AstA helps to manage this ionic challenge, contributing to post-prandial homeostasis.[1]

Part 4: Experimental Methodologies to Investigate Allatostatin-A Function in Ion Transport

To rigorously investigate the nuanced roles of Allatostatin-A in ion transport, a combination of specialized physiological and molecular techniques is required.

The Ramsay Assay (Fluid Secretion Assay)

The Ramsay assay is a cornerstone technique for studying Malpighian tubule function. It allows for the direct measurement of fluid secretion rates from isolated tubules. Its application in the context of AstA research is primarily to confirm the lack of a direct effect.

Experimental Protocol: Ramsay Assay

-

Dissection: Dissect Malpighian tubules from the insect of interest in a suitable saline solution (e.g., Schneider's insect medium). Isolate a single tubule, keeping a small portion of the gut attached for easier handling.

-

Preparation: Transfer the isolated tubule to a 50 µL droplet of saline under paraffin oil in a Petri dish.

-

Manipulation: Using fine forceps, gently pull the open end of the tubule into the paraffin oil, while the blind end remains in the saline. The secreted fluid will form a droplet at the open end, isolated from the bathing saline by the oil.

-

Basal Secretion: Allow the tubule to secrete for a set period (e.g., 30 minutes) to establish a basal secretion rate.

-

Droplet Collection and Measurement: At the end of the period, carefully remove the secreted droplet with a micropipette. Measure its volume by expelling it as a sphere and measuring its diameter under a microscope with a calibrated eyepiece graticule.

-

Experimental Treatment: Replace the bathing saline with a new droplet containing a known concentration of Allatostatin-A.

-

Post-Treatment Measurement: Repeat the secretion, collection, and measurement process for another 30-minute period.

-

Data Analysis: Compare the secretion rates (nL/min) before and after the application of AstA. A lack of significant change supports the hypothesis that AstA does not directly affect tubule secretion.

The Scanning Ion-Selective Electrode Technique (SIET)

SIET is a powerful, non-invasive technique that allows for the real-time measurement of specific ion fluxes (e.g., K+, H+, Cl-) across an epithelial surface. This makes it ideal for studying the effects of AstA on ion transport in the midgut and hindgut.

Experimental Protocol: SIET for K+ Flux

-

Dissection and Mounting: Dissect a segment of the midgut or hindgut and mount it in a perfusion chamber, allowing access to both the luminal and basolateral sides.

-

Microelectrode Preparation: Prepare a K+-selective microelectrode by treating a pulled glass micropipette with a silanizing agent and back-filling it with a K+-selective liquid ion-exchanger and a backfill solution (e.g., 100 mM KCl).

-

Calibration: Calibrate the electrode in solutions of known K+ concentrations to determine its Nernstian slope.

-

Measurement: Position the microelectrode close to the epithelial surface of the gut segment using a micromanipulator.

-

Data Acquisition: Move the electrode in a slow, controlled oscillation (e.g., 10-30 µm) perpendicular to the epithelial surface. The difference in the electrochemical potential between the two points is used to calculate the net flux of K+.

-

Experimental Application: Perfuse the basolateral side of the gut preparation with saline containing AstA.

-

Analysis: Record the change in K+ flux before, during, and after the application of AstA to determine its effect on K+ absorption or secretion.

Ussing Chamber Electrophysiology

The Ussing chamber technique allows for the measurement of transepithelial ion transport by mounting an epithelial tissue as a sheet separating two chambers. It can measure the transepithelial potential difference and, under voltage-clamp conditions, the short-circuit current, which is a measure of net ion transport. This method can be used to quantify the effects of AstA on overall ion movement across midgut or hindgut preparations.

Receptor Localization Studies

To confirm that the midgut and hindgut are direct targets of AstA, it is crucial to demonstrate the presence of AstA receptors in these tissues. Techniques such as immunohistochemistry , using antibodies specific to the AstA receptors, or in-situ hybridization , using labeled nucleic acid probes to detect receptor mRNA, can be employed on tissue sections to visualize the cellular location of these receptors.

Part 5: Implications for Drug Development and Pest Management

The Allatostatin-A signaling system presents a promising target for the development of novel and specific insecticides. By disrupting ion and water balance, which is critical for survival, compounds that either mimic or block the action of AstA could be potent pest control agents. The finding that AstA primarily targets the gut rather than the Malpighian tubules is a key insight for drug development. It suggests that targeting gut-specific ion transport processes could be an effective strategy. Furthermore, because the AstA receptor is homologous to the vertebrate galanin receptor, future research must focus on identifying species-specific differences in the receptor structure to design insect-specific compounds, minimizing off-target effects on non-pest species and vertebrates.

Conclusion